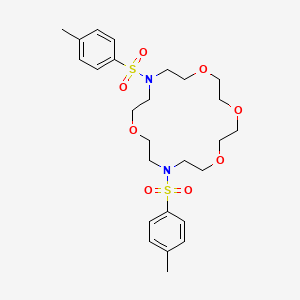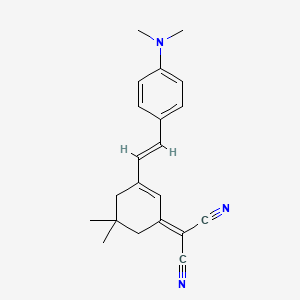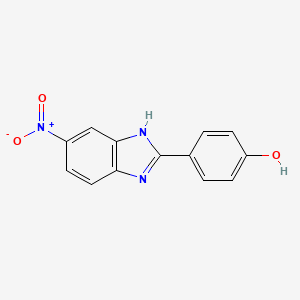![molecular formula C22H26N2O11 B11709012 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une structure dibenzo avec plusieurs groupes nitro et un cycle heptaoxacyclohenicosine, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau dibenzo, suivie de l'introduction de groupes nitro par des réactions de nitration. Le cycle heptaoxacyclohenicosine est ensuite formé par des réactions de cyclisation dans des conditions contrôlées. Les réactifs courants utilisés dans ces réactions comprennent l'acide nitrique, l'acide sulfurique et divers solvants organiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de nitration et de cyclisation à grande échelle, utilisant des réacteurs chimiques avancés et des techniques de purification. L'extensibilité de ces méthodes assure la disponibilité du composé pour la recherche et les applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine subit diverses réactions chimiques, notamment :
Oxydation : Les groupes nitro peuvent être davantage oxydés pour former des intermédiaires plus réactifs.
Réduction : La réduction des groupes nitro peut conduire à la formation de dérivés aminés.
Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et des catalyseurs au palladium pour les réactions de réduction, et des agents oxydants comme le permanganate de potassium pour les réactions d'oxydation. Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes et les agents alkylants.
Principaux produits formés
Applications de recherche scientifique
Le 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour synthétiser des molécules organiques complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de matériaux de pointe et comme catalyseur dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes nitro jouent un rôle crucial dans sa réactivité, lui permettant de participer à des réactions redox et de former des liaisons covalentes avec des molécules cibles. Ces interactions peuvent moduler les voies biologiques et conduire à divers effets physiologiques.
Applications De Recherche Scientifique
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,16-Diéthyl-6,7,9,10,12,13,20,21,23,24,26,27-dodécahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
- 6,7,9,10,12,13,20,21,23,24-Décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,16-diamine dihydrochlorure
Unicité
Le 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-décahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine est unique en raison de son positionnement spécifique du groupe nitro et de la structure du cycle heptaoxacyclohenicosine
Propriétés
Formule moléculaire |
C22H26N2O11 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
11,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene |
InChI |
InChI=1S/C22H26N2O11/c25-23(26)17-2-4-20-21(15-17)34-13-9-30-6-5-29-7-11-32-19-3-1-18(24(27)28)16-22(19)35-14-10-31-8-12-33-20/h1-4,15-16H,5-14H2 |
Clé InChI |
HUEHVPNKLNTJSZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)


![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)


![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
